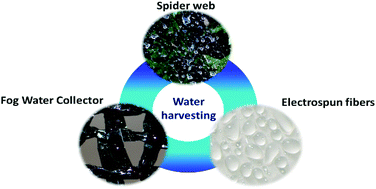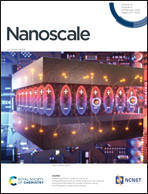Biomimicking spider webs for effective fog water harvesting with electrospun polymer fibers
Nanoscale Pub Date: 2021-09-02 DOI: 10.1039/D1NR05111C
Abstract
Fog is an underestimated source of water, especially in regions where conventional methods of water harvesting are impossible, ineffective, or challenging for low-cost water resources. Interestingly, many novel methods and developments for effective water harvesting are inspired by nature. Therefore, in this review, we focused on one of the most researched and developing forms of electrospun polymer fibers, which successfully imitate many fascinating natural materials for instance spider webs. We showed how fiber morphology and wetting properties can increase the fog collection rate, and also observed the influence of fog water collection parameters on testing their efficiency. This review summarizes the current state of the art on water collection by fibrous meshes and offers suggestions for the testing of new designs under laboratory conditions by classifying the parameters already reported in experimental set-ups. This is extremely important, as fog collection under laboratory conditions is the first step toward creating a new water harvesting technology. This review summarizes all the approaches taken so far to develop the most effective water collection systems based on electrospun polymer fibers.

Recommended Literature
- [1] Inside front cover
- [2] Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and nanotechnology†
- [3] A thieno[3,4-b]thiophene linker enables a low-bandgap fluorene-cored molecular acceptor for efficient non-fullerene solar cells†
- [4] X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†
- [5] Investigations on dendrimer space reveal solid and liquid tumor growth-inhibition by original phosphorus-based dendrimers and the corresponding monomers and dendrons with ethacrynic acid motifs†
- [6] In situ synchrotron XRD analysis of the kinetics of spodumene phase transitions†
- [7] Evaluation of interfacial stability and strength of cermets based on work function
- [8] Spectroscopic investigation of bio-mimetic solvolysis of 6-(N,N-dimethylamino)-2,3-naphthalic anhydride in confined nanocavities†
- [9] β-Cobalt sulfide nanoparticles decorated graphene composite electrodes for high capacity and power supercapacitors
- [10] Doped 2D SnS materials derived from liquid metal-solution for tunable optoelectronic devices†

Journal Name:Nanoscale
Research Products
-
CAS no.: 13059-60-4









